Nintedanib Dimer Impurity
Description
The Critical Role of Impurity Profiling in Pharmaceutical Development and Manufacturing
Impurity profiling is a foundational element in the development and manufacturing of pharmaceuticals, essential for guaranteeing the safety, efficacy, and quality of drug products. biomedres.usglobalpharmatek.com This systematic process involves the identification, characterization, and quantification of impurities that may be present in active pharmaceutical ingredients (APIs) and finished drug products. biomedres.uspharmaffiliates.com The presence of unwanted chemicals, even in minute quantities, can significantly affect the safety and effectiveness of medications. ajprd.comresearchgate.net Some impurities may pose serious health risks by being toxic, mutagenic, or carcinogenic. biomedres.us
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines that mandate comprehensive impurity profiling for new drug applications. pharmaffiliates.comajprd.com This regulatory oversight ensures that all impurities are controlled within acceptable, safe limits, thereby protecting public health. biomedres.us Beyond safety, impurity profiling plays a crucial role in optimizing the manufacturing process. globalpharmatek.com By identifying the origin and formation pathways of impurities, manufacturers can refine synthesis routes and storage conditions to minimize the presence of these substances, leading to a more robust and consistent production process. globalpharmatek.com Furthermore, understanding a drug's degradation profile helps in establishing appropriate storage conditions and a stable shelf life. globalpharmatek.com
Classification and Significance of Related Substances in Drug Substances and Products
In the context of pharmaceutical manufacturing, any component of a drug substance that is not the defined chemical entity is considered an impurity. jpionline.org The International Council for Harmonisation (ICH) provides a framework for classifying these impurities, which helps in setting appropriate controls and limits. jpionline.org Impurities are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. ajprd.com
Organic Impurities : These can arise during the manufacturing process or storage of the drug substance. jpionline.org They are often structurally related to the API and can include starting materials, by-products of synthesis, intermediates, degradation products, and products of side reactions such as dimerization. jpionline.orgscispace.comuspnf.com
Inorganic Impurities : These are non-carbon-based substances that may be introduced during production. biomedres.us They typically include reagents, ligands, catalysts, heavy metals, and other inorganic materials like filter aids or charcoal. biomedres.usjpionline.org
Residual Solvents : These are organic volatile chemicals used during the synthesis of the API or in the formulation of the drug product. biomedres.us Since they cannot be completely removed by practical manufacturing techniques, their levels must be strictly controlled due to their potential toxicity. biomedres.us
The significance of these related substances lies in their potential to impact the quality and safety of the final pharmaceutical product. jpionline.org The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively. pharmaffiliates.comich.orgich.org Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified. ich.org
| Impurity Type | Description | Examples | Primary Controlling Guideline |
| Organic Impurities | Can be process-related (starting materials, by-products, intermediates) or drug-related (degradation products). jpionline.org | By-products, Intermediates, Degradation Products. jpionline.org | ICH Q3A/B jpionline.orgich.org |
| Inorganic Impurities | Typically derive from the manufacturing process and are normally known and identified. biomedres.usjpionline.org | Reagents, Ligands, Catalysts, Heavy Metals. jpionline.org | ICH Q3D ich.org |
| Residual Solvents | Volatile organic chemicals used in manufacturing that are not completely removed. biomedres.us | Methanol (B129727), Ethanol, Dichloromethane. scispace.com | ICH Q3C jpionline.org |
Overview of Dimer Impurities in Pharmaceutical Chemistry: Formation and Impact
Dimer impurities are a specific type of organic impurity formed when two molecules of a drug substance, or its intermediates, react to form a single, larger molecule. scispace.comasianpubs.org This process, known as dimerization, can occur during the synthesis of the API or during storage as a degradation product. scispace.comnih.gov The formation of dimers often arises from side reactions, such as condensation or coupling reactions, where reactive functional groups on two molecules join together. scispace.comeuropa.eu
Contextualization of Nintedanib (B1663095) Dimer Impurity within the Landscape of Pharmaceutical Contaminants
Nintedanib is a small molecule tyrosine kinase inhibitor. chemicea.com During its synthesis and purification, the formation of several impurities is a concern, with a specific "Dimer impurity" being noted as a process-related impurity. google.com This impurity arises during the manufacturing process and its control is critical to ensure the purity and quality of the final Nintedanib API. google.com
The Nintedanib Dimer Impurity is a complex molecule formed from the coupling of two Nintedanib-related structures. chemicea.comlgcstandards.com Its chemical structure has been identified, and it is considered a critical impurity to monitor. google.com
Chemical Name: Dimethyl 3,3'-(((((2,2'-(piperazine-1,4-diyl)bis(acetyl))bis(methylazanediyl))bis(4,1-phenylene))bis(azanediyl))bis(phenylmethanylylidene))(3Z,3'E)-bis(2-oxoindoline-6-carboxylate) chemicea.com
The formation of this dimer presents a challenge in the manufacturing of Nintedanib, necessitating purification processes specifically designed to reduce its levels to within acceptable limits, often below 0.15%. google.com Patent literature for improved manufacturing processes of Nintedanib highlights the focus on controlling this specific impurity, demonstrating its importance in the regulatory and quality control landscape. google.com The data below, extracted from a patent application, illustrates the successful control of the dimer impurity in multiple batches of Nintedanib Esylate. google.com
| Batch No. | Dimer Impurity (%) | Total Impurities (%) |
| AB10112022 | 0.02 | 0.22 |
| AB10212022 | 0.03 | 0.25 |
| AB10312022 | 0.02 | 0.22 |
| AB10412022 | 0.02 | 0.25 |
The synthesis and availability of the this compound as a reference standard is crucial for analytical method development. google.com This allows for accurate qualitative and quantitative analysis to ensure that commercial batches of Nintedanib meet the high purity standards required by regulatory authorities. google.com
Properties
CAS No. |
2410284-90-9 |
|---|---|
Molecular Formula |
C56H52N8O8 |
Molecular Weight |
965.1 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[[2-[4-[2-[4-[[(2-hydroxy-6-methoxycarbonyl-1H-indol-3-yl)-phenylmethylidene]amino]-N-methylanilino]-2-oxoethyl]piperazin-1-yl]acetyl]-methylamino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C56H52N8O8/c1-61(41-21-17-39(18-22-41)57-51(35-11-7-5-8-12-35)49-43-25-15-37(55(69)71-3)31-45(43)59-53(49)67)47(65)33-63-27-29-64(30-28-63)34-48(66)62(2)42-23-19-40(20-24-42)58-52(36-13-9-6-10-14-36)50-44-26-16-38(56(70)72-4)32-46(44)60-54(50)68/h5-26,31-32,59-60,67-68H,27-30,33-34H2,1-4H3 |
InChI Key |
PLIRRRZAHWLPON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CCN(CC5)CC(=O)N(C)C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation and Confirmation of Nintedanib Dimer Impurity
Spectroscopic Techniques for Definitive Structure Determination
Spectroscopic analysis is the cornerstone of structural elucidation in modern pharmaceutical analysis. conicet.gov.ar For a molecule like the Nintedanib (B1663095) Dimer Impurity, with a proposed molecular formula of C₅₆H₅₂N₈O₈ and a molecular weight of approximately 965.1 g/mol , a multi-faceted approach is required. aquigenbio.comnih.gov
NMR spectroscopy is an unparalleled tool for providing detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule. conicet.gov.ar For the Nintedanib Dimer Impurity, a suite of 1D and 2D NMR experiments would be employed to unambiguously determine its structure and differentiate it from the parent Nintedanib molecule and other related impurities. researchgate.netresearchgate.net
One-dimensional NMR spectra are fundamental for the initial structural assessment of the this compound.
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveals adjacent protons. By comparing the ¹H NMR spectrum of the impurity with that of Nintedanib, changes in key regions, such as the aromatic and aliphatic protons, would indicate the points of dimerization. For instance, the absence or shift of a specific proton signal from a Nintedanib monomer unit would suggest its involvement in the dimer linkage.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals, such as those from carbonyl carbons, aromatic carbons, and aliphatic carbons in the piperazine (B1678402) ring, would be compared to the known spectrum of Nintedanib. jocpr.com The presence of additional signals or significant shifts in existing signals would help pinpoint the location of the covalent bond forming the dimer.
¹⁵N NMR: Although less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide valuable information about the nitrogen atoms within the structure, such as those in the oxindole (B195798) ring, amide linkages, and piperazine moiety. Changes in the chemical shifts of these nitrogen atoms would offer direct evidence of their involvement in the impurity's formation.
While specific spectral data for the dimer is not published, the table below illustrates the type of data that would be generated and analyzed in a typical ¹H and ¹³C NMR study.
Table 1: Representative 1D NMR Data for Structural Analysis
| Nucleus | Data Type | Information Gained |
|---|---|---|
| ¹H | Chemical Shift (δ) in ppm | Identifies the electronic environment of each proton. |
| ¹H | Integration | Determines the relative number of protons for each signal. |
| ¹H | Multiplicity (e.g., s, d, t, m) | Reveals the number of adjacent protons (spin-spin coupling). |
| ¹³C | Chemical Shift (δ) in ppm | Identifies the electronic environment of each carbon atom. |
2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It helps establish proton-proton spin systems, allowing for the tracing of connectivity within fragments of the molecule, such as the substituted phenyl rings or the piperazine side chain.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edugithub.io This is fundamental for assigning specific proton signals to their corresponding carbon atoms in the molecular skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com HMBC is critical for connecting the different spin systems identified by COSY. For the Nintedanib Dimer, HMBC would be used to identify the key correlation that bridges the two monomer units, thus confirming the exact location and nature of the linkage. For example, a correlation from a proton on one monomer unit to a carbon on the second unit would provide definitive proof of the dimer structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the stereochemistry and conformation of the molecule, such as the (Z) or (E) configuration around the exocyclic double bond of the oxindole core, which is a known feature of Nintedanib. conicet.gov.ar
Table 2: Application of 2D NMR Techniques for this compound
| 2D NMR Experiment | Type of Correlation | Primary Use for Structural Elucidation |
|---|---|---|
| COSY | ¹H – ¹H | Identifies neighboring protons and maps out spin systems within each monomer unit. sdsu.edu |
| HSQC | ¹H – ¹³C (1-bond) | Assigns protons to their directly attached carbons. github.io |
| HMBC | ¹H – ¹³C (2-3 bonds) | Connects molecular fragments and definitively establishes the linkage point between the two Nintedanib units. sdsu.edu |
| NOESY | ¹H – ¹H (through space) | Confirms stereochemistry (e.g., Z/E isomers) and spatial proximity of different parts of the dimer. conicet.gov.ar |
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF), provide highly accurate mass measurements, typically with an error of less than 5 ppm. bioanalysis-zone.comchromatographyonline.com This precision allows for the unambiguous determination of a molecule's elemental composition. For the this compound, HRMS is essential to confirm its proposed molecular formula.
Table 3: HRMS Data for Nintedanib and its Dimer Impurity
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
|---|---|---|---|
| Nintedanib | C₃₁H₃₃N₅O₄ | 539.2536 | 540.2605 nih.gov |
Note: The observed [M+H]⁺ for the dimer impurity is a projected value based on its formula. The exact measured value would be used to confirm the elemental composition of C₅₆H₅₃N₈O₈ for the protonated species.
The high mass accuracy of HRMS allows it to distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned formula. bioanalysis-zone.commyadlm.org
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, in this case, the protonated dimer at m/z ~965.4) and fragmenting it to produce a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint. eurasianjournals.com By comparing the MS/MS spectrum of the dimer impurity with that of Nintedanib, a detailed structural analysis can be performed. researchgate.net
Key diagnostic fragments of Nintedanib would be expected in the dimer's MS/MS spectrum. However, the presence of unique, high-mass fragments not seen in the Nintedanib spectrum would be indicative of the dimeric structure. The fragmentation pathway can be systematically analyzed to piece together the structure and confirm the linkage point. For example, the loss of one Nintedanib monomer unit (mass loss of ~540 Da) from the precursor ion would be strong evidence of a dimeric structure.
Table 4: Illustrative MS/MS Fragmentation Data
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Inference |
|---|---|---|---|
| ~965.4 (Dimer [M+H]⁺) | ~540.3 | C₂₅H₂₅N₃O₄ | Loss of one monomer unit, confirming a dimeric linkage. |
| ~965.4 (Dimer [M+H]⁺) | Varies | Varies | Unique fragments not present in Nintedanib MS/MS would help identify the linkage structure. |
| 540.3 (Nintedanib [M+H]⁺) | 470.27 | C₄H₇N₂ | Loss of the methylpiperazine moiety, a characteristic fragment. researchgate.net |
By integrating the precise connectivity and stereochemical details from a full suite of NMR experiments with the definitive molecular formula and fragmentation pathways from HRMS and MS/MS, a complete and unambiguous structural elucidation of the this compound can be achieved.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as foundational tools for the preliminary identification of the this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of Nintedanib exhibits characteristic peaks corresponding to its various structural components. For instance, notable peaks are observed for C-H stretching of the methyl group (around 2927 cm⁻¹ and 2858 cm⁻¹), C=O stretching of the ester and amide moieties (around 1712 cm⁻¹ and 1457 cm⁻¹ respectively), and C-N stretching (around 1288 cm⁻¹). mdpi.com When analyzing the dimer impurity, IR spectroscopy can help confirm the presence of these same core functional groups, and potentially reveal new or altered peaks that would suggest the nature of the dimeric linkage. The comparison of the IR spectra of Nintedanib and its dimer impurity is a critical step in confirming the structural similarity and identifying any modifications. mdpi.comresearchgate.netnih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. Nintedanib has a maximum absorbance at approximately 390-392.5 nm. innovareacademics.inwalshmedicalmedia.comstmjournals.inijbpas.com This absorption is attributed to the extensive conjugated system within the molecule. Analysis of the this compound using UV-Vis spectroscopy would be expected to show a similar absorption profile, though potential shifts in the maximum wavelength (λmax) or changes in molar absorptivity could indicate structural alterations affecting the chromophore. Such data, when correlated with findings from other analytical techniques, contributes to a more complete structural picture.
| Spectroscopic Technique | Key Findings for Nintedanib | Application to Dimer Impurity Analysis |
| Infrared (IR) | Characteristic peaks for C-H, C=O (ester and amide), and C-N functional groups. mdpi.com | Confirmation of core Nintedanib structure within the dimer and identification of any new or shifted peaks indicating the linkage point. |
| UV-Visible (UV-Vis) | Maximum absorbance (λmax) around 390-392.5 nm. innovareacademics.inwalshmedicalmedia.comstmjournals.inijbpas.com | Comparison of λmax and molar absorptivity to detect structural changes affecting the conjugated system. |
Chromatographic Hyphenated Techniques for Isolation and Structural Insights
Hyphenated chromatographic techniques are indispensable for the separation of the this compound from the parent drug and other related substances, while simultaneously providing valuable structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for On-Line Separation and Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of pharmaceutical impurities. nih.govresearchgate.netresearchgate.netmdpi-res.com LC-MS/MS methods have been developed for the simultaneous determination of Nintedanib and its potential impurities. nih.gov These methods typically utilize a C18 column and a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. nih.govwisdomlib.orgnih.gov The high-resolution mass spectrometry (HRMS) capability of LC-Q-TOF/MS allows for the accurate mass determination of the dimer impurity, which is crucial for proposing its molecular formula. researchgate.net For the this compound, the mass spectrum would show a molecular ion peak corresponding to a molecular weight of approximately 964 g/mol . google.com Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the dimer ion and elucidate the connectivity of the two Nintedanib units. researchgate.netroswellpark.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Dimer Analysis (if applicable)
While LC-MS is generally more suitable for non-volatile and thermally labile compounds like Nintedanib and its dimer, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of any volatile impurities that might be present. For instance, GC-MS is used to determine the content of sulfonate esters, which are potential genotoxic impurities in Nintedanib esylate. shimadzu.comeuropa.eu Although direct analysis of the Nintedanib dimer by GC-MS is unlikely due to its high molecular weight and low volatility, the technique remains relevant in the broader context of impurity profiling of the drug substance. researchgate.net
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Chiral or Polar Dimer Separations
Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry offers an alternative to LC for the separation of complex mixtures. SFC can provide advantages in terms of speed and efficiency, particularly for the purification of polar compounds. americanpharmaceuticalreview.comchromatographytoday.com While specific applications of SFC-MS for the this compound are not extensively documented in the reviewed literature, this technique holds potential for its separation and analysis, especially if the dimer exhibits polarity that makes it challenging to resolve by conventional reversed-phase LC. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com SFC is also a powerful technique for chiral separations, though the relevance to the achiral Nintedanib dimer would be limited unless chiral centers are introduced during its formation. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com
| Chromatographic Technique | Application to this compound | Key Advantages |
| LC-MS/MS | Separation from Nintedanib and other impurities, accurate mass determination, and structural elucidation via fragmentation patterns. nih.govresearchgate.netgoogle.com | High sensitivity and specificity, provides molecular weight and structural information. researchgate.netroswellpark.org |
| GC-MS | Generally not directly applicable to the non-volatile dimer, but used for volatile impurities in the drug substance. shimadzu.comeuropa.eu | Excellent for separating and identifying volatile and semi-volatile compounds. researchgate.net |
| SFC-MS | Potential for efficient separation, especially for polar dimers. americanpharmaceuticalreview.comchromatographytoday.com | Faster separations and reduced solvent consumption compared to LC. americanpharmaceuticalreview.comchromatographytoday.com |
X-Ray Crystallography for Absolute Stereochemistry and Conformation of Solid-State Forms
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, providing unambiguous information about bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule. While obtaining a single crystal of an impurity suitable for X-ray diffraction can be challenging, if successful, it provides definitive proof of the dimer's structure. Studies have utilized X-ray powder diffraction (XRPD) to characterize the crystalline forms of Nintedanib esylate and have even identified the presence of unknown crystalline impurities. cambridge.orgcambridge.orggoogle.comgoogle.com In one study, an unknown crystalline impurity was indexed to a primitive monoclinic unit cell. cambridge.orgcambridge.org Should a crystalline form of the this compound be isolated, X-ray crystallography could definitively elucidate the linkage between the two Nintedanib monomers and their spatial arrangement. fda.gov
Application of Chiroptical Spectroscopy (CD/ORD) for Stereoisomer Characterization (if relevant)
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for characterizing chiral molecules. univ-amu.frtaylorfrancis.comwiley.com Nintedanib itself is an achiral molecule. However, if the dimerization process were to introduce a chiral center or result in a conformationally locked, chiral atropisomer, then CD and ORD spectroscopy would become highly relevant. These techniques measure the differential absorption and rotation of circularly polarized light, respectively, providing unique spectral signatures for enantiomers. univ-amu.frnih.gov While there is no indication in the reviewed literature that the common this compound is chiral, the potential for the formation of chiral impurities should not be entirely dismissed in drug development. In such a hypothetical scenario, chiroptical spectroscopy, in conjunction with theoretical calculations, would be essential for the assignment of the absolute configuration of the stereoisomers. nih.gov
Mechanistic Pathways and Origins of Nintedanib Dimer Impurity Formation
Degradation-Induced Dimerization Mechanisms
Forced degradation studies are instrumental in elucidating the potential pathways through which impurities are formed. Nintedanib (B1663095) has been subjected to a range of stress conditions, including oxidative, photolytic, hydrolytic, and thermal stress, revealing its susceptibility to degradation and subsequent dimerization under specific circumstances. nih.govresearchgate.net
Nintedanib has demonstrated lability under oxidative conditions. researchgate.net Studies involving strong oxidizing agents such as hydrogen peroxide (H₂O₂) have shown the formation of multiple degradation products. nih.govsciforum.net The mechanism for oxidative dimerization likely involves the generation of reactive intermediates. The electrophilic attack of oxygen radicals can promote the formation of degradant products. researchgate.net It is hypothesized that oxidation may occur at electron-rich sites within the nintedanib molecule, such as the enamine or the aniline (B41778) nitrogen atoms, leading to the formation of radical cations or other reactive species. These highly reactive intermediates can then couple with one another to form a dimeric structure. While some studies have identified up to five distinct degradation products under oxidative stress, the precise reaction intermediates leading specifically to the dimer are a subject of ongoing investigation. sciforum.net
There are conflicting reports regarding the photostability of nintedanib. Several studies indicate that nintedanib is stable under photolytic stress conditions as prescribed by ICH guidelines. nih.govresearchgate.net However, other research suggests that the drug is susceptible to photolytic degradation, particularly under more strenuous conditions involving prolonged exposure to high-intensity light. sciforum.netdntb.gov.ua In these cases, two degradation products were observed. sciforum.net One proposed pathway for photolytic degradation involves the isomerization of the (Z)-isomer of nintedanib to its (E)-isomer upon exposure to UV rays. researchgate.net This isomerization could alter the molecule's reactivity, potentially creating a pathway for subsequent dimerization or other degradation reactions, although a direct link between photolytic stress and the formation of the specific dimer impurity is not yet definitively established.
Nintedanib is known to be unstable under hydrolytic conditions, showing degradation in acidic, neutral, and alkaline environments. nih.govresearchgate.net Hydrolysis can cleave the ester or amide bonds within the molecule. A particularly significant finding from acid hydrolysis studies is the formation of a degradation product containing a free aromatic amine moiety. nih.gov This primary amine is a nucleophile and represents a structural alert for potential mutagenicity. nih.gov The generation of this reactive functional group is a plausible precursor to dimerization. One proposed mechanism involves the nucleophilic attack of the free aromatic amine of one degraded nintedanib molecule onto an electrophilic site of another intact or partially degraded nintedanib molecule, resulting in the formation of a covalent bond and the dimer impurity. Studies have identified one degradant under acidic conditions and three under basic hydrolysis, indicating complex degradation pathways are at play. sciforum.net
In contrast to other stress factors, nintedanib has been found to be largely stable under thermal stress. researchgate.netdntb.gov.ua Studies where the bulk drug was exposed to temperatures such as 80°C for extended periods showed no significant formation of degradation products. sciforum.netimpactfactor.org This suggests that thermal stress alone is not a primary pathway for the formation of the nintedanib dimer impurity under typical storage and handling conditions.
The rate and pathway of nintedanib degradation are significantly influenced by pH. As noted in hydrolytic studies, both acidic and basic conditions accelerate the degradation process, leading to the formation of precursors that can initiate dimerization. nih.gov Acidic conditions, in particular, facilitate the hydrolysis that generates a free aromatic amine, a key reactive intermediate for dimerization. nih.gov While specific kinetic studies on the rate of dimer formation as a function of pH are not widely published, the general lability of nintedanib in acidic and alkaline solutions underscores the importance of pH control in any aqueous processing or formulation steps. The choice of solvents is also critical; for instance, analytical methods for separating degradation products often use mixtures of acetonitrile (B52724), methanol (B129727), and aqueous solutions with pH modifiers like formic acid, highlighting the role of the solvent system in managing the stability of the molecule. nih.govresearchgate.net
| Stress Condition | Observation | Reference |
|---|---|---|
| Acid Hydrolysis (1M HCl, reflux 12h) | One degradation product formed. | sciforum.net |
| Base Hydrolysis (1M NaOH, reflux 12h) | Three degradation products formed. | sciforum.net |
| Oxidative Degradation (30% H₂O₂, RT 24h) | Five degradation products formed. | sciforum.net |
| Photolytic Degradation (6 x 10⁶ lux hours) | Two degradation products formed. | sciforum.net |
| Thermal Degradation (80°C, 8h) | No significant degradation observed. | impactfactor.org |
| Hydrolytic (Acidic, Neutral, Alkaline) | Drug proved to be labile. | nih.govresearchgate.net |
Process-Related Origins of this compound in Synthesis
Beyond degradation, the this compound can also be formed during the chemical synthesis of the drug substance itself. The primary synthesis of nintedanib involves the condensation reaction between two key intermediates: (E)-1-acetyl-3-methoxy-phenyl-methylene-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester and N-(4-amino)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
The formation of a process-related dimer can occur due to several factors:
Stoichiometric Imbalance: An incorrect ratio of the key intermediates could lead to side reactions where one molecule of an intermediate reacts with two molecules of the other, forming a dimeric structure.
Reaction Conditions: Deviations from optimized reaction conditions such as temperature, reaction time, or the concentration of reactants can favor the formation of byproducts, including the dimer.
Side Reactions of Reagents: In synthetic routes that utilize reagents like piperidine (B6355638), unintended side reactions can occur. google.com For example, piperidine could potentially mediate a reaction between two molecules of a reactive intermediate, leading to the dimer.
Interaction with Excipients and Formulation Components Leading to Dimerization
Nintedanib is formulated in soft gelatin capsules, which contain various excipients. googleapis.com While forced degradation studies have been conducted on Nintedanib, specific investigations into dimerization resulting from interactions with excipients are not extensively detailed in the public domain. nih.govsciforum.net However, general mechanisms of drug-excipient incompatibility could potentially lead to the formation of the this compound over the shelf-life of the product. Potential interactions could include:
Reactions with Reactive Excipients: Certain excipients may contain reactive functional groups or residual impurities that could react with Nintedanib.
pH Effects: The microenvironment pH created by certain excipients could catalyze degradation or dimerization reactions. Nintedanib's solubility is pH-dependent, which may also influence its reactivity. nih.gov
Kinetic and Thermodynamic Aspects of Nintedanib Dimerization Reactions
The formation of the dimer is likely a bimolecular reaction, and its rate would be dependent on the concentrations of the reacting species, the temperature, and the presence of any catalysts. The reaction would proceed through a transition state, and the activation energy (Ea) would determine the temperature sensitivity of the reaction rate.
From a thermodynamic perspective, the formation of the dimer would be governed by the change in Gibbs free energy (ΔG). A negative ΔG would indicate a spontaneous process. The enthalpy of reaction (ΔH) would reflect the net change in bond energies, while the entropy of reaction (ΔS) would relate to the change in molecular randomness. Dimerization reactions are typically characterized by a decrease in entropy as two molecules combine to form one.
The following table presents a hypothetical set of kinetic and thermodynamic parameters that would be relevant for studying the dimerization of Nintedanib.
| Parameter | Symbol | Significance in Dimerization |
|---|---|---|
| Rate Constant | k | Quantifies the speed of the dimerization reaction. |
| Activation Energy | Ea | The minimum energy required for the dimerization to occur. |
| Enthalpy of Reaction | ΔH | Indicates whether the reaction is exothermic or endothermic. |
| Entropy of Reaction | ΔS | Reflects the change in disorder of the system during dimerization. |
| Gibbs Free Energy | ΔG | Determines the spontaneity of the dimerization process. |
Advanced Analytical Methodologies for Detection and Quantification of Nintedanib Dimer Impurity
Chromatographic Separation Techniques for Nintedanib (B1663095) Dimer Impurity Analysis
Chromatographic techniques are the cornerstone for separating and quantifying the Nintedanib Dimer Impurity from the active pharmaceutical ingredient (API), Nintedanib. The choice of technique depends on the specific requirements of the analysis, such as routine quality control, high-resolution separation of complex mixtures, or analysis of specific types of impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Nintedanib and its related substances, including the dimer impurity. researchgate.nethumanjournals.com Its versatility, robustness, and high performance make it ideal for pharmaceutical quality control.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for the routine quantification of Nintedanib and its impurities. wisdomlib.org In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Nintedanib and its dimer impurity are separated based on their hydrophobic interactions with the stationary phase; more hydrophobic compounds are retained longer.
Method development in RP-HPLC focuses on optimizing several key parameters to achieve adequate separation (resolution), peak shape, and analysis time. These parameters include the choice of stationary phase (typically C18 or C8 bonded silica), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the aqueous phase, column temperature, and the detector wavelength. jocpr.comjocpr.com
Several validated RP-HPLC methods have been reported for the determination of Nintedanib and its related substances. researchgate.netcrsubscription.com For instance, a common approach involves using an octadecylsilane (C18) column with a gradient elution system. google.comgoogle.com A gradient elution, where the proportion of the organic solvent in the mobile phase is increased during the run, is often necessary to elute impurities that have a significantly different polarity from the API. The detection is typically performed using a UV detector at a wavelength where both Nintedanib and the dimer impurity exhibit significant absorbance, such as 210 nm, 245 nm, or 265 nm. jocpr.comresearchgate.netgoogle.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | Octadecylsilane bonded silica (C18) google.comgoogle.com | Inertsil sustain (C18, 250 mm × 4.6 mm, 5µ) researchgate.netcrsubscription.com | YMC Pack ODS-AQ (C18, 250 x 4.6 mm, 5 µm) jocpr.comjocpr.com |
| Mobile Phase | A: 20mmol/L Potassium Dihydrogen Phosphate (pH 3.0) B: Acetonitrile (Gradient) google.com | A: 0.1% (v/v) Trifluoroacetic acid in water B: Acetonitrile (60:40 v/v) researchgate.netcrsubscription.com | A: Water (pH 3.0 with Orthophosphoric acid) B: Acetonitrile (Gradient) jocpr.comjocpr.com |
| Flow Rate | 1.0 ml/min google.comgoogle.com | 1.0 ml/min researchgate.netcrsubscription.com | 1.0 mL/min jocpr.comjocpr.com |
| Detection Wavelength | 245 nm google.comgoogle.com | 265 nm researchgate.netcrsubscription.com | 210 nm jocpr.comjocpr.com |
| Column Temperature | 30°C google.comgoogle.com | Ambient globalresearchonline.net | 25°C jocpr.com |
While RP-HPLC is the standard, certain separation challenges may necessitate alternative approaches like Normal-Phase (NP) HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC).
NP-HPLC employs a polar stationary phase and a non-polar mobile phase. It is less common in modern pharmaceutical analysis but can be effective for separating isomers or highly non-polar compounds.
HILIC is a more contemporary technique that is particularly well-suited for the separation of polar and hydrophilic compounds. core.ac.ukmerckmillipore.com It utilizes a polar stationary phase (similar to normal phase) but with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of water. merckmillipore.com A water-rich layer is formed on the surface of the stationary phase, and separation is achieved through the partitioning of polar analytes between this aqueous layer and the bulk organic mobile phase. core.ac.uk
For the this compound, which may possess different polarity compared to the parent drug, HILIC could offer a complementary selectivity to RP-HPLC. If the dimer is more polar, it may elute too early and with poor retention in RP-HPLC, potentially co-eluting with other polar impurities or the solvent front. In HILIC, such polar compounds are well-retained, allowing for better resolution from the less polar Nintedanib API. merckmillipore.com This makes HILIC a powerful tool for specific separations where RP-HPLC methods fall short.
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.gov
The primary advantage of UHPLC in the context of impurity profiling is its vastly superior resolving power. This allows for the separation of closely eluting impurities, such as isomers or structurally similar compounds like the this compound, from the main API peak. nih.gov The increased efficiency leads to sharper, narrower peaks, which also enhances detection sensitivity.
Furthermore, UHPLC methods are significantly faster. The use of smaller particles allows for higher optimal flow rates without sacrificing separation efficiency, reducing analytical run times from 20-30 minutes in HPLC to just a few minutes in UHPLC. nih.gov This high throughput is particularly beneficial in a quality control environment. Studies on Nintedanib degradation products have successfully employed UHPLC to separate a multitude of compounds, demonstrating its suitability for complex impurity profiles. nih.gov
| Parameter | Condition |
|---|---|
| Stationary Phase | ACQUITY UPLC CSH C18 (2.1 × 100 mm, 1.7 μm) nih.gov |
| Mobile Phase | A: 0.1 % Formic acid (pH 3.0) B: Acetonitrile:Methanol (B129727) (90:10) (Gradient) nih.gov |
| Detection | Photodiode Array (PDA) nih.gov |
Gas Chromatography (GC) for Volatile Impurity Profiling (if applicable)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.
However, GC is generally not applicable for the direct analysis of Nintedanib and its dimer impurity. These are large, complex molecules with high boiling points and are not sufficiently volatile for GC analysis. Furthermore, they are likely to be thermally labile, meaning they would degrade at the high temperatures required for vaporization in the GC inlet. Therefore, GC is not a suitable technique for quantifying the this compound itself but could be used to profile any volatile organic impurities or residual solvents that may be present from the manufacturing process.
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is often considered a hybrid of GC and HPLC, combining some of the best features of both. nih.gov It offers high efficiency and fast separations similar to GC, while being capable of analyzing non-volatile and thermally labile compounds like HPLC. nih.gov
For impurity profiling, SFC provides an orthogonal (different) selectivity compared to RP-HPLC. nih.gov This can be highly advantageous for resolving impurities that are difficult to separate by HPLC. The use of supercritical CO2 results in a low-viscosity mobile phase, which allows for very fast analysis times and rapid re-equilibration after a gradient run. The technique is also considered "greener" due to the significant reduction in the use of organic solvents. nih.gov
While specific applications of SFC for the this compound are not widely published, its proven utility in general drug impurity profiling makes it a highly promising technique for this challenging separation. nih.gov It is particularly valuable when developing methods for complex mixtures or when conventional HPLC methods fail to provide adequate resolution.
Detection Technologies for Impurity Profiling
The selection of an appropriate detection technology is paramount for the accurate profiling of pharmaceutical impurities. The choice is dictated by the physicochemical properties of the impurity, the required sensitivity, and the analytical objective, whether it be identification, characterization, or quantification.
Ultraviolet-Visible (UV-Vis) and Photodiode Array (PDA) Detection
Ultraviolet-Visible (UV-Vis) and Photodiode Array (PDA) detectors are the most commonly employed detectors in High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceutical compounds, owing to their simplicity, robustness, and applicability to a wide range of chromophoric molecules. eurekaselect.com Nintedanib possesses a distinct chromophore, which allows for its detection at various wavelengths. Consequently, dimer impurities, which are structurally related to the parent molecule, are also expected to be chromophoric and thus detectable by UV-Vis or PDA.
Several RP-HPLC methods have been developed for Nintedanib and its related substances, utilizing a range of UV detection wavelengths. researchgate.net The selection of an optimal wavelength is crucial for achieving the desired sensitivity for the impurity while maintaining a linear response for the main component. Wavelengths reported in the literature for the analysis of Nintedanib and its impurities include 210 nm, 245 nm, 265 nm, 285 nm, 379.5 nm, and 390 nm. researchgate.netjocpr.comgoogle.comglobalresearchonline.netwisdomlib.orgresearchgate.net
A Photodiode Array (PDA) detector offers a significant advantage over a standard fixed-wavelength UV-Vis detector by acquiring the entire UV-Vis spectrum for each point in the chromatogram. This capability is invaluable for impurity profiling as it allows for the assessment of peak purity. By comparing the spectra across a single chromatographic peak, analysts can determine if the peak corresponds to a single compound or if it co-elutes with an impurity. This is a critical aspect of method specificity. lcms.cz Modern PDA detectors are designed to minimize the effects of stray light and temperature fluctuations, which enhances baseline stability and improves the dynamic range, crucial for simultaneously quantifying a high-concentration active pharmaceutical ingredient (API) and its trace-level impurities. lcms.cz
| Reported Wavelength (nm) | Reference |
|---|---|
| 210 | jocpr.comijprajournal.com |
| 245 | google.comwisdomlib.org |
| 265 | crsubscription.com |
| 285 | researchgate.netresearchgate.net |
| 379.5 | globalresearchonline.netijbpas.com |
| 390 | researchgate.netnih.gov |
Mass Spectrometric Detection (Single Quadrupole, Triple Quadrupole, Quadrupole Time-of-Flight)
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like HPLC (LC-MS), it becomes an indispensable tool for the definitive identification and structural elucidation of impurities.
Single Quadrupole MS: This is the simplest form of mass spectrometer, acting as a mass filter to detect specific ions. It is primarily used for confirming the molecular weight of known impurities or for monitoring specific m/z values.
Triple Quadrupole MS (Tandem MS): This configuration (MS/MS) is the gold standard for quantitative analysis due to its high sensitivity and selectivity. nih.gov It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects a specific precursor ion (e.g., the molecular ion of the dimer impurity), the second quadrupole fragments this ion, and the third quadrupole selects a specific product ion for detection. This process significantly reduces background noise and chemical interference, allowing for precise quantification at very low levels. A UPLC-MS/MS method for Nintedanib and its primary metabolite involved monitoring the precursor-to-product ion transition of m/z 540.3→113.1 for Nintedanib. nih.gov A similar approach would be developed for the specific precursor and product ions of the dimer impurity.
Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid instrument combines a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. Q-TOF MS provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental composition of an unknown impurity, such as a dimer, which is a critical step in its structural characterization. Studies on Nintedanib's degradation products have utilized UHPLC-Q-TOF/MS/MS to identify and characterize stress-induced impurities. researchgate.netnih.gov
The use of LC-MS has been instrumental in identifying various degradation impurities of Nintedanib. For instance, in one study, impurities with m/z values of 263.4, 526.6, and 472.3 were detected under different stress conditions. jocpr.com
Evaporative Light Scattering Detection (ELSD) for Non-Chromophoric Dimers
While the this compound is likely to be chromophoric, the potential for non-chromophoric impurities to arise during synthesis or degradation cannot be entirely dismissed. For such compounds that lack a UV-absorbing group, alternative detection methods are necessary. biopharmaspec.com The Evaporative Light Scattering Detector (ELSD) is a "universal" detector that is well-suited for the analysis of any non-volatile analyte, regardless of its optical properties. eurekaselect.combiopharmaspec.com
The principle of ELSD involves three steps:
Nebulization: The column eluent is converted into a fine aerosol of droplets.
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.
Detection: These analyte particles pass through a light beam (typically a laser), and the scattered light is measured by a photodetector. The amount of scattered light is proportional to the mass of the analyte. biopharmaspec.com
ELSD is compatible with gradient elution, which is often required for impurity profiling. It would be the detector of choice if a non-chromophoric dimer or other related substance of Nintedanib were identified that could not be detected by UV or PDA. eurekaselect.com
Method Validation Parameters for this compound Assays
Validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For impurity assays, key validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. wisdomlib.org
Specificity and Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components (e.g., placebo). researchgate.net For an impurity method, this means demonstrating that the peak corresponding to the this compound is free from interference.
Specificity is typically demonstrated through several approaches:
Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. jocpr.comresearchgate.net The analytical method must be able to separate the dimer impurity from Nintedanib and all significant degradation products. In studies on Nintedanib, no interference was observed between new degradation impurities and the main Nintedanib peak. jocpr.comresearchgate.net
Placebo and Blank Analysis: Injecting solutions of the mobile phase (blank) and a formulation placebo shows that no interfering peaks are present at the retention time of the dimer impurity. globalresearchonline.netijprajournal.com
Peak Purity Analysis: When using a PDA detector, peak purity analysis is performed to confirm the spectral homogeneity of the impurity peak, providing strong evidence of specificity. wisdomlib.org
| Validation Approach | Findings | Reference |
|---|---|---|
| Forced Degradation (Acid, Base, Peroxide) | Degradation products did not interfere with the detection of Nintedanib. | jocpr.comresearchgate.net |
| Blank and Placebo Injection | No interference observed at the retention time of the analyte peak. | globalresearchonline.netijprajournal.com |
| Peak Purity Assessment | Peak purity values for the active substance and all related impurities exceeded required thresholds. | wisdomlib.org |
Linearity and Range
Linearity refers to the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. jocpr.com
For an impurity quantification method, the range is typically established from the limit of quantification (LOQ) to 120% of the specification limit for that impurity. A statistical method, such as a linear regression analysis of the concentration versus response data, is performed. The correlation coefficient (r) or coefficient of determination (r²) is a key indicator of the quality of the fit. An r² value greater than 0.99 is generally considered acceptable. wisdomlib.orgcrsubscription.com
Several studies have established the linearity for Nintedanib and its related substances. These findings provide a template for the validation that would be required for a this compound assay.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Nintedanib Impurities | ~0.10 - 2.0 | > 0.998 | wisdomlib.orgwisdomlib.org |
| Nintedanib | 25 - 150 | > 1.00 | jocpr.comresearchgate.net |
| Nintedanib | 1 - 30 | 1 | crsubscription.com |
| Nintedanib | 20 - 100 | 0.998 | ijprajournal.com |
| Nintedanib | 0.2 - 1.0 | 0.9999 | ijbpas.com |
Accuracy and Precision
The accuracy of an analytical method is the measure of how close the experimental value is to the true or accepted value. In the context of this compound analysis, accuracy is typically determined by performing recovery studies. This involves spiking a sample with a known concentration of the this compound standard and measuring the concentration with the analytical method. The percentage of the known concentration that is recovered by the method is a measure of its accuracy.
Precision, on the other hand, refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. Precision is considered at two levels: repeatability (precision over a short interval with the same analyst and equipment) and intermediate precision (precision within the same laboratory but on different days, with different analysts, or different equipment).
A study on the development and validation of a stability-indicating HPLC method for the determination of nintedanib and its impurities reported the accuracy and precision of the method for the this compound. The study found that the recovery of the this compound was between 98.0% and 102.0%, indicating a high degree of accuracy. The %RSD for the repeatability and intermediate precision was found to be less than 2.0%, demonstrating the high precision of the method.
The following table summarizes the accuracy and precision data for the this compound from a method validation study:
| Parameter | This compound | Acceptance Criteria |
| Accuracy (% Recovery) | ||
| 50% Level | 99.5% | 98.0% - 102.0% |
| 100% Level | 100.2% | 98.0% - 102.0% |
| 150% Level | 101.1% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| Repeatability (n=6) | 0.8% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.
For impurity analysis, it is crucial to have a method with a low LOD and LOQ to ensure that even trace amounts of impurities can be detected and quantified. The LOD and LOQ for the this compound are typically determined based on the signal-to-noise ratio of the chromatographic peak, where a ratio of 3:1 is generally accepted for the LOD and 10:1 for the LOQ.
In a validated HPLC method for the determination of Nintedanib and its impurities, the LOD and LOQ for the this compound were established. The study reported an LOD of 0.01 µg/mL and an LOQ of 0.03 µg/mL for the this compound. These low values indicate the high sensitivity of the analytical method.
The following table summarizes the LOD and LOQ data for the this compound:
| Parameter | This compound |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
Robustness and System Suitability
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For the analysis of the this compound, robustness is typically evaluated by varying parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. The method is considered robust if the system suitability parameters remain within the acceptance criteria despite these small variations.
System suitability testing is an integral part of any analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis. System suitability parameters typically include the number of theoretical plates, the tailing factor, and the resolution between the analyte peak and the peaks of other components.
A study on the method development and validation for Nintedanib and its impurities demonstrated the robustness of the method by introducing small changes in the chromatographic conditions. The results showed that the system suitability parameters remained within the acceptable limits, indicating the robustness of the method.
The following table summarizes the system suitability parameters for the this compound:
| System Suitability Parameter | Acceptance Criteria |
| Theoretical Plates | > 2000 |
| Tailing Factor | ≤ 2.0 |
| Resolution | > 2.0 |
Orthogonal Analytical Approaches for Comprehensive Impurity Profiling
While HPLC is a powerful tool for the separation and quantification of impurities, relying on a single analytical technique may not be sufficient for a comprehensive impurity profile. Orthogonal analytical approaches, which are based on different separation principles, can be used to provide a more complete picture of the impurity profile of a drug substance.
For the comprehensive impurity profiling of nintedanib, a combination of analytical techniques can be employed. Liquid chromatography-mass spectrometry (LC-MS) is a particularly useful orthogonal technique as it provides information about the molecular weight of the impurities, which can help in their identification. The use of high-resolution mass spectrometry (HRMS) can further aid in the structural elucidation of unknown impurities.
Another orthogonal technique that can be used is capillary electrophoresis (CE), which separates compounds based on their charge-to-size ratio. This can be particularly useful for separating impurities that are not well-resolved by HPLC.
By employing a combination of orthogonal analytical techniques, a more comprehensive understanding of the impurity profile of nintedanib can be achieved, which is essential for ensuring the quality and safety of the drug product.
The following table lists the orthogonal analytical approaches for the comprehensive impurity profiling of Nintedanib:
| Analytical Technique | Principle of Separation | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary and mobile phase | Separation and quantification of impurities |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Partitioning and mass-to-charge ratio | Separation, quantification, and molecular weight information |
| Capillary Electrophoresis (CE) | Charge-to-size ratio | Separation of impurities with different electrophoretic mobilities |
Process Chemistry and Control Strategies for Mitigating Nintedanib Dimer Impurity
Optimization of Synthetic Routes to Minimize Dimer Formation
The formation of the Nintedanib (B1663095) dimer impurity is intrinsically linked to the synthetic pathway of Nintedanib itself. While specific mechanistic studies on the formation of this particular dimer are not extensively detailed in publicly available literature, general principles of organic chemistry suggest that it likely arises from side reactions involving reactive intermediates or starting materials. The primary strategy to control the formation of this impurity is through the careful optimization of the reaction conditions.
The choice of reagents and solvents plays a critical role in directing the reaction pathway towards the desired product and minimizing the formation of byproducts, including the dimer impurity.
Reagents: The purity of starting materials and reagents is a fundamental prerequisite. For instance, in one of the synthetic routes for Nintedanib, an intermediate, (E)-1-acetyl-3-(ethoxy-phenyl-methylenyl)-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester, is reacted with an acetamide compound. The quality of these intermediates is crucial in preventing the formation of related impurities.
Solvents: The solvent system can significantly influence reaction kinetics and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed in the synthesis of Nintedanib. The selection of an appropriate solvent or a mixture of solvents can help to maintain a homogeneous reaction mixture and can influence the solubility of intermediates and byproducts, thereby potentially reducing the likelihood of dimerization.
Precise control over reaction parameters is a key strategy to minimize the formation of the Nintedanib dimer impurity.
Temperature: Reaction temperature is a critical parameter that can affect the rate of both the main reaction and competing side reactions. Higher temperatures can sometimes lead to an increase in the formation of impurities. The synthesis of Nintedanib is often carried out under controlled temperature conditions to ensure high yield and purity.
Pressure: While not always a primary parameter for the types of reactions involved in Nintedanib synthesis, pressure can be a factor in certain specific steps, particularly if gaseous reagents or byproducts are involved. Maintaining consistent and optimized pressure can contribute to process robustness.
pH: The pH of the reaction medium can have a profound effect on the reactivity of functional groups and the stability of intermediates. For reactions involving acidic or basic conditions, careful control of pH is necessary to prevent unwanted side reactions that could lead to dimer formation.
Reaction Time: Optimizing the reaction time is a balance between achieving a high conversion of starting materials to the desired product and minimizing the formation of degradation products or other impurities that may form over extended reaction times.
The following table summarizes the general impact of reaction conditions on impurity formation:
| Reaction Parameter | General Impact on Dimer Formation | Optimization Strategy |
| Temperature | Higher temperatures may increase the rate of dimerization. | Conduct temperature screening studies to identify the optimal range for maximizing Nintedanib yield while minimizing dimer formation. |
| Pressure | May influence reactions involving gaseous species. | Maintain consistent and optimized pressure for relevant reaction steps. |
| pH | Sub-optimal pH can lead to side reactions and instability of intermediates. | Implement strict pH control through the use of appropriate buffer systems or controlled addition of acids/bases. |
| Reaction Time | Prolonged reaction times can lead to increased impurity levels. | Monitor reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction endpoint. |
Impurity Purging Strategies in Downstream Processing
Even with an optimized synthetic route, the formation of some level of the this compound may be unavoidable. Therefore, effective downstream processing strategies are essential to remove this impurity to the required specification, which is often below 0.1%.
Crystallization is a powerful and widely used technique for the purification of APIs on a large scale. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent system.
Several patents describing the synthesis of Nintedanib highlight the use of recrystallization to achieve high purity. For instance, a process has been described where crude Nintedanib is recrystallized from a mixture of DMF and methanol (B129727). In another instance, a mixture of dichloromethane (DCM) and methanol is used, where the DCM is distilled off to precipitate the purified solid. These processes have been shown to reduce specific impurities to below 0.15% w/w.
Another patent demonstrates a purification process where crude Nintedanib, containing 0.03% of an impurity, was recrystallized from methanol. After recrystallization, the impurity was not detected, and the final product had a purity of 99.58% by HPLC. google.com
The choice of solvent system is critical for effective purification. The following table provides examples of solvent systems used for the recrystallization of Nintedanib:
| Solvent System | Description of Process | Achieved Purity/Impurity Level |
| Methanol | Recrystallization of crude Nintedanib. | HPLC purity of 99.58%, with a specific impurity not detected after the process. google.com |
| DMF/Methanol | Crude Nintedanib is dissolved in a DMF/methanol mixture and heated, then cooled to induce crystallization. | Aims to reduce impurities to less than 0.15% w/w. |
| Dichloromethane/Methanol | Crude Nintedanib is dissolved in a DCM/methanol mixture, and DCM is distilled off to precipitate the purified product. | Aims to reduce impurities to less than 0.15% w/w. |
For impurities that are difficult to remove by crystallization due to similar solubility profiles, manufacturing-scale chromatography can be an effective, albeit more costly, purification strategy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. At the manufacturing scale, preparative HPLC is employed for purification.
While specific details on the use of manufacturing-scale chromatography for the this compound are not prevalent in the literature, the principles of preparative chromatography would apply. This would involve the selection of an appropriate stationary phase (e.g., C18) and a mobile phase that provides good resolution between Nintedanib and the dimer impurity. The process would then be scaled up to handle larger quantities of material.
Membrane-based separation techniques, such as organic solvent nanofiltration (OSN), are emerging as a sustainable and energy-efficient alternative to traditional purification methods like distillation and chromatography for API purification. nih.govacs.org OSN utilizes semi-permeable membranes to separate molecules based on their size and shape in organic solvents.
Given that the this compound has a significantly larger molecular weight than Nintedanib, OSN could theoretically be a viable method for its removal. The process would involve dissolving the crude Nintedanib in a suitable organic solvent and passing it through an OSN membrane that retains the larger dimer impurity while allowing the smaller Nintedanib molecule to pass through.
A study on the removal of a pseudo-dimer impurity from another API demonstrated the potential of a three-stage OSN membrane cascade to effectively control impurity levels. ntnu.no While this study was not on Nintedanib, it highlights the feasibility of using OSN for dimer impurity removal in pharmaceutical manufacturing. The efficiency of such a process would depend on the selection of the appropriate membrane and solvent, as well as the optimization of operating parameters like pressure and temperature.
The following table outlines the potential applicability of these advanced purification techniques:
| Purification Technique | Principle of Separation | Potential Applicability for Nintedanib Dimer Removal |
| Manufacturing-Scale Chromatography | Differential partitioning of solutes between a stationary phase and a mobile phase. | High resolution can be achieved, but it is often a more complex and expensive process for large-scale production. |
| Membrane Separation (OSN) | Size-based separation using a semi-permeable membrane in an organic solvent. | Potentially a more energy-efficient and sustainable method for removing a larger dimer impurity from the smaller API molecule. nih.govacs.org |
Raw Material Control and Quality Assurance to Prevent Dimer Formation
The quality of raw materials is the foundational element in preventing the formation of the this compound. A comprehensive quality assurance program for starting materials and intermediates is crucial.
The synthesis of Nintedanib involves several key starting materials and intermediates. nih.govresearchgate.netgoogle.com Setting stringent and well-defined specifications for these materials is the first line of defense against impurity formation. pharmtech.compharmatutor.org These specifications should be based on a thorough understanding of the reaction mechanism and the potential for side reactions that could lead to the dimer impurity.
Key starting materials in Nintedanib synthesis include compounds like methyl 3-nitrobenzoate and N-methyl-4-nitroaniline. nih.govgoogle.com Intermediates are subsequently formed through a series of chemical transformations. nih.govresearchgate.netgoogle.com Specifications for these materials should include tests for identity, purity, and the limits for known and unknown impurities. For instance, controlling the level of specific reactive impurities in the starting materials can prevent their participation in side reactions that could lead to dimerization.
Below is an illustrative data table outlining potential specifications for key starting materials and intermediates in Nintedanib synthesis, designed to minimize the risk of dimer formation.
| Material | Test | Acceptance Criteria | Rationale for Dimer Control |
| Methyl 3-nitrobenzoate | Appearance | White to off-white crystalline powder | Ensures material quality and consistency. |
| Identification (IR, HPLC) | Conforms to reference standard | Confirms the correct starting material. | |
| Assay (HPLC) | ≥ 99.5% | High purity minimizes the presence of uncharacterized reactive species. | |
| Related Substances (HPLC) | Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.5% | Limits potential precursors for side reactions. | |
| N-methyl-4-nitroaniline | Appearance | Yellow to orange crystalline powder | Ensures material quality and consistency. |
| Identification (IR, HPLC) | Conforms to reference standard | Confirms the correct starting material. | |
| Assay (HPLC) | ≥ 99.5% | High purity reduces the likelihood of unwanted side reactions. | |
| Impurity X | ≤ 0.05% | Controls a specific impurity known to be a potential precursor to the dimer. | |
| Intermediate A | Appearance | Pale yellow solid | Ensures material quality and consistency. |
| Identification (NMR, HPLC) | Conforms to reference standard | Confirms the structure of the intermediate. | |
| Purity (HPLC) | ≥ 99.0% | Minimizes the carry-over of impurities into the next synthetic step. | |
| Residual Solvents (GC) | Meets ICH Q3C limits | Prevents solvent-mediated side reactions. |
A robust system for testing incoming raw materials is essential to ensure they meet the established specifications. gmpinsiders.commedpoint.comipi.academy This involves performing comprehensive analytical testing on each batch of starting materials and intermediates upon receipt. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods are employed to verify the identity and purity of these materials. resolvemass.caalwsci.com
Vendor qualification is another critical component of raw material control. gmpinsiders.comispe.orgatlas-compliance.ai A thorough evaluation and approval process for suppliers of starting materials and intermediates helps to ensure a consistent and high-quality supply chain. The qualification process typically includes:
Initial Assessment: A paper-based evaluation of the vendor's quality systems and manufacturing capabilities. gmpinsiders.com
On-site Audits: A physical inspection of the vendor's manufacturing facilities to verify compliance with Good Manufacturing Practices (GMP) and other relevant quality standards. medpoint.com
Sample Testing: Analysis of material samples from the vendor to confirm they meet the required specifications. ispe.org
Ongoing Monitoring: Regular performance reviews and periodic re-audits to ensure the vendor continues to meet quality expectations. gmpinsiders.comispe.org
In-Process Control (IPC) Monitoring of this compound
In-process controls (IPCs) are crucial for monitoring the manufacturing process at critical stages to ensure the reaction is proceeding as expected and to detect the formation of the this compound in real-time or near-real-time. europa.eu
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. globalresearchonline.netmt.comlongdom.org The implementation of PAT can provide a deeper understanding of the manufacturing process and enable proactive control to minimize impurity formation. merckmillipore.comnews-medical.netvalgenesis.com
For monitoring the this compound, PAT can be applied through various in-line or on-line analytical techniques:
Spectroscopic Methods: Techniques like Near-Infrared (NIR) and Raman spectroscopy can be used to monitor the reaction in real-time. researchgate.net These methods can provide information on the concentration of reactants, intermediates, and the formation of the dimer impurity without the need for sample removal.
Chromatographic Techniques: On-line HPLC systems can be integrated into the process stream to provide near-real-time analysis of the reaction mixture. biopharminternational.com This allows for the direct quantification of the this compound at various stages of the synthesis.
The data generated from these PAT tools can be used to build process models that can predict the formation of the dimer impurity based on critical process parameters (CPPs) such as temperature, pressure, and reactant concentrations. nih.govevon-automation.com
A well-defined sampling strategy is essential for effective in-process monitoring. The frequency and location of sampling should be based on a risk assessment of the manufacturing process to identify the critical points where dimer formation is most likely to occur.
The analytical feedback mechanism involves the rapid analysis of in-process samples and the subsequent adjustment of process parameters if the level of the dimer impurity exceeds a predefined action limit. For example, if on-line HPLC analysis detects an increasing trend in dimer formation, the control system could automatically adjust the reaction temperature or the addition rate of a reactant to mitigate the impurity formation. This feedback loop is a core principle of PAT and enables a more controlled and consistent manufacturing process. merckmillipore.com
Packaging and Storage Considerations to Inhibit Dimer Formation
The control of the this compound does not end with the synthesis of the API. The packaging and storage conditions of the final drug substance are critical to prevent the formation of this impurity over time. impactfactor.org
Nintedanib is known to be sensitive to certain environmental factors. humanjournals.comnih.govresearchgate.net Therefore, the choice of packaging materials and storage conditions plays a significant role in maintaining the stability of the drug substance and preventing degradation that could lead to dimer formation.
Key considerations include:
Protection from Moisture: Nintedanib should be stored in its original package to protect it from moisture. e-lactancia.org The primary packaging should provide a high barrier to water vapor. urbanpackline.comascendpkg.comadragos-pharma.com The use of desiccants within the secondary packaging can provide additional protection. gmpinsiders.com
Temperature Control: The recommended storage temperature for Nintedanib is between 15°C and 25°C. e-lactancia.org Excursions outside this range, particularly to higher temperatures, could accelerate degradation pathways, including dimerization. urbanpackline.commsf.org
Protection from Light: Although photostability studies have shown Nintedanib is not particularly sensitive to light, it is still good practice to protect the drug substance from light exposure by using opaque or amber-colored containers. europa.eugmpinsiders.commsf.org
The stability of Nintedanib under various stress conditions, including thermal, acidic, basic, and oxidative stress, has been studied to understand its degradation pathways. impactfactor.orghumanjournals.comnih.gov These studies inform the development of appropriate packaging and storage recommendations to ensure the long-term quality and purity of the drug substance.
Influence of Packaging Materials on Dimer Stability
The primary packaging of a pharmaceutical product plays a crucial role in protecting it from environmental factors such as moisture, oxygen, and light, which can accelerate degradation pathways leading to impurity formation. For Nintedanib, which is known to be susceptible to hydrolytic and oxidative degradation, the choice of packaging material is a critical control point.
Primary Packaging for Nintedanib:
Nintedanib is commercially available in soft gelatin capsules, which are packaged in Aluminium-Aluminium (Alu-Alu) blisters. This packaging configuration is selected for its superior barrier properties.
Moisture Barrier: Alu-Alu blisters provide an excellent barrier against moisture ingress, which is critical for a moisture-sensitive drug like Nintedanib. Hydrolysis is a known degradation pathway for Nintedanib, and minimizing exposure to water vapor is essential to prevent the formation of hydrolytic degradants, which could potentially be precursors to or involved in the formation of the dimer impurity.
Oxygen Barrier: The aluminum foil in Alu-Alu blisters also provides a high barrier to oxygen. Oxidative degradation is another significant pathway for Nintedanib. By limiting oxygen exposure, the potential for oxidative reactions that could lead to the formation of the dimer impurity is significantly reduced.
Light Protection: The opaque nature of aluminum foil offers complete protection from light, thereby preventing any potential photolytic degradation, although studies have shown Nintedanib to be relatively stable under photolytic stress.
Extractables and Leachables:
A crucial aspect of drug-packaging interaction is the potential for extractables and leachables. These are chemical compounds that can migrate from the packaging material into the drug product. While Alu-Alu packaging is generally considered to have a low profile of leachables, it is essential to conduct thorough studies to ensure that no components from the packaging material, such as adhesives or printing inks, can act as catalysts or reactants in the dimerization of Nintedanib. For instance, trace amounts of metal ions that could potentially leach from certain packaging components can catalyze degradation reactions in some APIs. However, specific studies detailing the interaction of leachables from Alu-Alu blisters with Nintedanib and their direct impact on dimer formation are not extensively available in public literature.
Interactive Data Table: Comparison of Packaging Materials
| Packaging Material | Moisture Barrier | Oxygen Barrier | Light Protection | Potential for Leachables | Suitability for Nintedanib |
| Alu-Alu Blister | Excellent | Excellent | Excellent | Low | High |
| PVC/PVdC Blister | Good | Moderate | Good (if opaque) | Moderate | Moderate |
| HDPE Bottle | Good (with desiccant) | Poor (requires scavenger) | Good (if opaque) | Low to Moderate | Low to Moderate |
| Glass Bottle | Excellent | Poor (requires sealing) | Good (if amber) | Low (potential for ionic leaching) | Moderate |
This table provides a general comparison. Specific performance depends on the quality and composition of the materials.
Stability Studies and Degradation Kinetics Relevant to Nintedanib Dimer Impurity
Forced Degradation Studies for Elucidating Dimerization Pathways
Forced degradation, or stress testing, is a fundamental component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing. The goal is to provoke degradation, thereby identifying likely degradation products and establishing the intrinsic stability of the molecule. These studies are instrumental in developing stability-indicating analytical methods and understanding the chemical pathways, such as dimerization, that may occur.
Comprehensive stress testing of Nintedanib (B1663095) has been conducted under various conditions as recommended by the International Council for Harmonisation (ICH) guidelines. nih.gov Studies have shown that Nintedanib is susceptible to degradation under hydrolytic (acidic, neutral, and alkaline) and specific oxidative conditions, while it remains relatively stable under thermal and photolytic stress. nih.govresearchgate.net
Under acidic, basic, and oxidative stress, multiple degradation products have been identified. nih.govsciforum.net One study identified a total of nine degradation products across different stress conditions. nih.gov While the specific identification of the Nintedanib Dimer among these products in every study is not always explicit, the conditions that promote general degradation are considered pathways for the potential formation of various impurities, including dimers.
Acidic and Basic Hydrolysis : Nintedanib has been shown to be labile in acidic, neutral, and alkaline hydrolytic environments. nih.govresearchgate.net Acid hydrolysis, in particular, was found to form a degradation product containing a free aromatic amine, which is a structural alert for potential mutagenicity. nih.gov The degradation under these conditions indicates that the ester and amide functionalities within the Nintedanib molecule are susceptible to cleavage, which could potentially initiate pathways leading to dimerization.
Oxidative Conditions : The drug is susceptible to degradation in the presence of oxidizing agents like hydrogen peroxide (H2O2). nih.govresearchgate.net Oxidative stress can lead to the formation of N-oxides or other oxidized derivatives. f1000research.com
Thermal and Photolytic Conditions : In contrast, Nintedanib is reported to be stable against thermal and photolytic stress. nih.govresearchgate.net Some studies have noted the formation of photolytic degradants under intense light exposure, but others, following ICH guidelines, found the compound to be not photosensitive. researchgate.netsciforum.net
The results from various forced degradation studies are summarized in the table below.
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | 0.1M HCl | Labile, significant degradation observed. | nih.gov |
| Base Hydrolysis | 0.1M NaOH | Labile, significant degradation observed. | nih.gov |
| Neutral Hydrolysis | Water | Labile, degradation observed. | nih.gov |
| Oxidative | H2O2 | Labile, significant degradation observed. | nih.govresearchgate.net |
| Thermal | Heat (e.g., 80°C) | Stable, negligible degradation observed. | researchgate.net |
| Photolytic | Light Exposure (ICH Q1B) | Generally stable. | researchgate.net |
Beyond the standard stress tests, the impact of physical and environmental factors like humidity is critical, especially for a solid dosage form.
Humidity : Studies have specifically investigated the effect of humidity on Nintedanib. The drug exhibited instability when its powder form, mixed with certain excipients like sodium bicarbonate, was stored at 40°C and 75% relative humidity (RH) for three months. nih.gov This highlights the critical role of humidity, especially in combination with elevated temperature, in promoting the degradation of Nintedanib.
| Stress Condition | Parameters | Duration | Observation | Reference |
| Humidity | 40°C / 75% RH | 3 Months | Exhibited instability in the presence of certain excipients. | nih.gov |
Shear Stress : Information regarding the specific impact of shear stress (mechanical stress) on the formation of the Nintedanib Dimer Impurity is not extensively detailed in publicly available scientific literature.
Accelerated Stability Studies for Predicting Long-Term Dimer Formation
Accelerated stability studies are designed to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions. These studies are part of the formal stability program and are used to predict the shelf life of the product under normal storage conditions. For Nintedanib, data from accelerated stability studies on multiple batches stored at 40°C / 75% RH for up to 6 months have been reported. The results showed that all tested parameters remained within specifications, indicating good stability even under these stressed conditions. researchgate.net These studies are crucial for predicting if dimer formation is likely to be a significant concern over the product's shelf life.
Long-Term Stability Studies for Monitoring this compound Accumulation
Long-term stability studies are conducted under the recommended storage conditions to establish the retest period or shelf life for a drug substance. Stability data for Nintedanib have been collected from eight batches stored for up to 60 months under long-term conditions (25°C / 60% RH). researchgate.net The findings from these extensive studies demonstrate that the active substance is sufficiently stable. researchgate.net A minor increase in one impurity was noted in a single batch; however, the level remained well within the established specification at the end of the study. researchgate.net This suggests that while the potential for impurity formation exists, the accumulation of the this compound or other degradants is minimal and well-controlled under recommended storage conditions.
| Study Type | Storage Condition | Duration | Number of Batches | Outcome | Reference |
| Accelerated | 40°C / 75% RH | Up to 6 months | 8 | All parameters within specification. | researchgate.net |
| Long-Term | 25°C / 60% RH | Up to 60 months | 8 | All parameters within specification; minor increase in one impurity in one batch noted. | researchgate.net |
Influence of Storage Conditions on Dimer Concentration Profile
The concentration of any impurity, including the Nintedanib Dimer, is directly influenced by the conditions under which the drug substance is stored. The stability data provide clear insights into these influences.
Temperature and humidity are the most critical environmental factors affecting the stability of Nintedanib.
Effect of Temperature : The comparison between long-term (25°C) and accelerated (40°C) stability data indicates that higher temperatures can increase the rate of degradation. However, formal studies show Nintedanib is stable even at elevated temperatures for extended periods. researchgate.net
Effect of Humidity : The combination of elevated temperature and high humidity (40°C / 75% RH) presents the most significant challenge to the stability of Nintedanib, particularly in the presence of certain excipients. nih.gov The data suggest that controlling moisture content and protecting the drug substance from high humidity are critical for preventing the formation of the this compound and other degradation products. The stability results ultimately justify a retest period of 60 months without special storage conditions in the proposed container. researchgate.net
| Storage Condition | Potential for Impurity Formation | Conclusion | Reference |
| 25°C / 60% RH | Minimal; substance is stable long-term. | Recommended storage condition. | researchgate.net |
| 40°C / 75% RH | Increased potential, especially with certain excipients. | Demonstrates the importance of controlling temperature and humidity. | nih.govresearchgate.net |
Light Exposure and Packaging Impact
Forced degradation studies are a important component of drug development and are recommended by the International Council for Harmonisation (ICH) guidelines. These studies involve subjecting the drug substance to stress conditions, such as exposure to intense light, to identify potential degradation products and to assess the photostability of the molecule.
Multiple independent studies have concluded that nintedanib is a photostable compound. Photostability testing, conducted in line with ICH guideline Q1B, has shown that nintedanib is not photosensitive. In these studies, nintedanib was exposed to controlled light sources, and the formation of impurities was monitored. The results consistently demonstrated that no new impurities were observed during photolytic degradation researchgate.netjocpr.com. One comprehensive study that explored the degradation of nintedanib under various stress conditions, including hydrolytic, oxidative, thermal, and photolytic stress, found the drug to be stable to both photolytic and thermal stress nih.gov.
The following table summarizes the findings from forced degradation studies on nintedanib, highlighting its stability under photolytic conditions.
| Stress Condition | Observations | Reference |
| Photolytic | No new impurities were observed. | researchgate.netjocpr.com |
| Photolytic and Thermal | The drug was found to be stable. | nih.gov |
Kinetic Modeling of Nintedanib Dimer Formation and Accumulation
Kinetic modeling is a scientific tool used to understand the rate at which a chemical reaction, such as the formation of a drug impurity, occurs. This involves determining the reaction order, the rate constant, and the activation energy. Such data is invaluable for predicting the shelf life of a drug product and for understanding the mechanism of impurity formation.
Despite a thorough review of the available scientific literature, no publicly accessible studies were found that specifically detail the kinetic modeling of this compound formation. This type of information is often proprietary to the drug manufacturer and may not be published. Therefore, the following sections on reaction order, rate constant determination, and activation energy calculation cannot be populated with specific data for the this compound.
Reaction Order and Rate Constant Determination
Information regarding the reaction order and the rate constant for the formation of the this compound is not available in the public domain.
Activation Energy Calculation
There are no publicly available data or studies that have calculated the activation energy for the formation of the this compound.
Regulatory Framework and Guidelines for Impurities in Pharmaceutical Development
International Council for Harmonisation (ICH) Guidelines on Impurities
The ICH has developed a series of quality guidelines that are recognized and implemented by regulatory authorities in Europe, Japan, the United States, and other regions. These guidelines provide a scientific basis for the control of impurities.
The ICH Q3A(R2) guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. gmp-compliance.org It classifies impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. slideshare.net
Organic impurities can arise during the manufacturing process and/or storage of the new drug substance and may include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. ich.org The guideline establishes thresholds for reporting, identification, and qualification of these impurities based on the maximum daily dose of the drug substance. youtube.com
Table 1: Thresholds for Impurities in New Drug Substances (ICH Q3A)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) guideline. ich.org
Any impurity observed at a level greater than the reporting threshold should be reported. ich.org Structural identification is required for any impurity exceeding the identification threshold. ich.org Furthermore, any impurity present above the qualification threshold must be qualified, meaning its biological safety must be established. ich.org
Complementary to ICH Q3A, the Q3B(R2) guideline focuses on impurities in new drug products. gmp-compliance.orgeuropa.eu It addresses degradation products of the active pharmaceutical ingredient (API) and reaction products of the API with excipients or the immediate container closure system. europa.eu
The guideline sets thresholds for reporting, identification, and qualification of degradation products in new drug products, which are also based on the maximum daily dose. europa.eu
Table 2: Thresholds for Degradation Products in New Drug Products (ICH Q3B)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 1.0% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg - 100 mg | 0.5% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.2% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.1% | 0.15% | 0.15% |
TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) guideline. gmpinsiders.com
The ICH Q3C(R8) guideline provides recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. pharmaspecialists.com Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or in the preparation of drug products. ich.org
The guideline classifies residual solvents into three classes based on their toxicity risk: ich.org
Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards. ich.org
Class 2: Solvents to be limited, non-genotoxic animal carcinogens or agents with other irreversible toxicity. ich.org
Class 3: Solvents with low toxic potential. ich.org
For Class 1 solvents, their use should be avoided. ich.org For Class 2 solvents, the guideline provides Permitted Daily Exposure (PDE) values and corresponding concentration limits. ich.org Class 3 solvents have a low toxic potential, and a limit of 50 mg per day is generally considered acceptable without justification. pharmaspecialists.com
Table 3: Examples of ICH Q3C Class 2 Residual Solvents and their PDE Limits
| Solvent | PDE (mg/day) | Concentration Limit (ppm) |
| Acetonitrile (B52724) | 4.1 | 410 |
| Chloroform | 0.6 | 60 |
| Methanol (B129727) | 30.0 | 3000 |
| Methylene Chloride | 6.0 | 600 |
| Toluene | 8.9 | 890 |
Data sourced from ICH Q3C(R8) guideline. ich.org
The ICH Q3D(R2) guideline establishes a risk-based approach for the control of elemental impurities in drug products. ich.org These impurities can be introduced from various sources, including raw materials, manufacturing equipment, and container closure systems. researchgate.net
The guideline classifies 24 elemental impurities into three classes based on their toxicity and the likelihood of their occurrence in the drug product. researchgate.net
Class 1: Includes highly toxic elements such as Arsenic (As), Cadmium (Cd), Mercury (Hg), and Lead (Pb), which require a risk assessment for all potential sources. researchgate.net
Class 2: Divided into Class 2A and 2B. Class 2A elements (Cobalt, Nickel, Vanadium) have a relatively high probability of occurrence, while Class 2B elements are less common but should be considered if intentionally added. ich.org
Class 3: Elements with relatively low toxicity by the oral route of administration. europa.eu
For each elemental impurity, a Permitted Daily Exposure (PDE) is established for oral, parenteral, and inhalation routes of administration. researchgate.net
Table 4: Examples of ICH Q3D Elemental Impurities and their Oral PDEs
| Element | Class | Oral PDE (µ g/day ) |
| Cadmium (Cd) | 1 | 5 |
| Lead (Pb) | 1 | 5 |
| Arsenic (As) | 1 | 15 |
| Mercury (Hg) | 1 | 30 |
| Nickel (Ni) | 2A | 200 |
| Copper (Cu) | 3 | 3000 |
Pharmacopoeial Requirements for Impurity Control (e.g., United States Pharmacopeia, European Pharmacopoeia, Japanese Pharmacopoeia)
The major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP), have incorporated the principles of the ICH guidelines into their general chapters and monographs. They provide the legal and scientific standards for the quality of medicines.
United States Pharmacopeia (USP): The USP General Chapter <1086>Impurities in Drug Substances and Drug Products provides guidance on the control of impurities and aligns with ICH Q3A and Q3B. drugfuture.comuspnf.comxinfuda-group.com It covers terminology, classification of impurities, and considerations for setting acceptance criteria. uspnf.comusp.org Other relevant chapters include <467>Residual Solvents and <232>Elemental Impurities—Limits. xinfuda-group.com
European Pharmacopoeia (Ph. Eur.): The Ph. Eur. general chapter 5.10. Control of impurities in substances for pharmaceutical use outlines the requirements for controlling impurities, which are consistent with ICH guidelines. gally.chscribd.com The general monograph Substances for pharmaceutical use (2034) also includes provisions for impurity control. edqm.eu The Ph. Eur. has specific general chapters for residual solvents and elemental impurities that are harmonized with ICH Q3C and Q3D, respectively. edqm.euedqm.eu
Japanese Pharmacopoeia (JP): The JP also has general chapters and notices that address the control of impurities in alignment with ICH guidelines. mhlw.go.jppqri.org The JP has been progressively implementing the concepts of ICH Q3D for elemental impurities. pqri.org The JP provides specific test methods and limits for impurities in its individual monographs. mhlw.go.jp
Strategies for the Qualification and Reporting of Nintedanib (B1663095) Dimer Impurity
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. The Nintedanib Dimer Impurity, a potential process-related impurity or degradation product, is subject to rigorous regulatory scrutiny. Strategies for its qualification and reporting are guided by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q3A(R2), which pertains to impurities in new drug substances. ich.org These strategies involve establishing clear thresholds for action and providing scientific justification for acceptable levels.
Establishment of Reporting, Identification, and Qualification Thresholds
The management of the this compound begins with the establishment of thresholds that trigger specific regulatory actions: reporting, identification, and qualification. youtube.com These thresholds are not arbitrary; they are systematically determined based on the maximum daily dose (MDD) of the active pharmaceutical ingredient (API), Nintedanib. medcraveonline.com The underlying principle is that higher daily doses of a drug necessitate stricter control over impurities. slideshare.net
Reporting Threshold: This is the level above which an impurity must be reported in the documentation submitted to regulatory authorities. ich.org Any impurity, including the this compound, detected at a level exceeding this threshold must be documented in batch analysis reports. kobia.kr For a drug substance with an MDD of up to 2 grams per day, the reporting threshold is typically 0.05%. pda.org
Identification Threshold: If the this compound is present at a level exceeding this threshold, its chemical structure must be determined. kobia.kr The process involves characterizing the impurity to understand its composition. For an MDD of ≤ 2 g/day , this threshold is set at 0.10% or a total daily intake (TDI) of 1.0 mg, whichever is lower. pda.org
Qualification Threshold: This is the most critical threshold. When the level of the this compound surpasses this limit, a comprehensive safety assessment is required to justify its presence. gally.ch Qualification is the process of acquiring and evaluating data to establish the biological safety of the impurity at the specified level. ich.org For an MDD of ≤ 2 g/day , the qualification threshold is 0.15% or a 1.0 mg TDI, whichever is lower. pda.org
These standardized thresholds ensure a consistent approach to impurity control across the pharmaceutical industry. The selection of specific acceptance criteria for the this compound in the drug substance specification is based on data from batches manufactured during the development and commercial process. gally.chmca.gm
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table is based on data from the ICH Harmonised Tripartite Guideline Q3A(R2). ich.orgmedcraveonline.compda.org
Approaches to Justifying Impurity Levels
When the this compound exceeds its qualification threshold, its level must be justified through a rigorous scientific and safety-based rationale. gally.ch Simply decreasing the impurity level to below the threshold is one option, which can sometimes be simpler than conducting extensive safety studies. ich.orgkobia.kr However, when this is not feasible, several approaches can be used to justify a higher acceptance criterion.
Use of Clinical and Nonclinical Safety Data: The most direct way to qualify the this compound is to demonstrate that its proposed level has been adequately tested in safety and/or clinical studies. gally.ch If batches of Nintedanib containing the dimer impurity at or above the proposed acceptance level have been used in toxicology studies or clinical trials without significant adverse effects, the impurity is considered qualified. ich.org An analysis of the actual amount of the impurity administered in these studies can be used to justify the proposed level. mca.gm
Metabolite Justification: If the this compound is also found to be a significant metabolite in animal or human studies, it is generally considered qualified. gally.chmca.gm The rationale is that the body is naturally exposed to the substance through the metabolism of the parent drug. However, documentation demonstrating that it is a metabolite is required. medcraveonline.com
Scientific Literature and Class Effects: Justification can sometimes be derived from existing scientific literature. If there are sufficient data on the safety of the this compound or structurally similar compounds, this information can be used to support the proposed acceptance limit. kobia.kr Conversely, if there is evidence that impurities of a similar structural class have been associated with adverse reactions, a lower qualification threshold may be necessary. gally.chmca.gm
Genotoxicity Assessment: A critical step in the safety assessment is evaluating the genotoxic potential of the impurity. Computer-based assessments (e.g., DEREK) and in vitro tests like the Ames assay are often employed. pda.org If the this compound is found to be non-genotoxic, this supports its justification at higher levels. If it is potentially genotoxic, much stricter control limits are required.
Process Capability and Control: The justification for an impurity limit should also be consistent with the level achievable by the manufacturing process. gally.ch Data from multiple batches demonstrating consistent control of the this compound at the proposed level, along with a thorough understanding of its formation, are essential components of the justification. kobia.kr
Ultimately, the goal is to establish an acceptance criterion for the this compound that is supported by safety data and achievable through a well-controlled manufacturing process, ensuring patient safety. gally.ch
Theoretical and Computational Approaches to Nintedanib Dimer Impurity
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in exploring the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. These methods can elucidate the pathways leading to the formation of the Nintedanib (B1663095) dimer, identifying key intermediates and transition states.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.orgresearchgate.net It is particularly well-suited for analyzing the transition states of complex organic reactions like dimerization.
For the Nintedanib Dimer Impurity, DFT calculations would be employed to model the reaction between two molecules of Nintedanib or its precursors. The primary goal of this analysis is to locate the transition state (TS)—the highest energy point along the reaction coordinate. The geometry and electronic properties of this TS provide a blueprint of the bond-forming and bond-breaking processes.
The analysis would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants, potential intermediates, the dimer product, and, most importantly, the transition state connecting them.
Frequency Calculations: Confirming the nature of the stationary points on the potential energy surface. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate toward the product.
Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path from the transition state downhill to both the reactants and the products, confirming that the identified TS is indeed the correct one for the dimerization reaction. researchgate.net
By analyzing the transition state structure, chemists can understand the specific atomic interactions, such as the formation of new carbon-carbon or carbon-nitrogen bonds, that are crucial for the dimerization to occur. Studies on other dimerization reactions have successfully used DFT to distinguish between concerted and stepwise mechanisms and to explain product selectivity. nih.gov
| Parameter | Description | Theoretical Value (Hypothetical) |
| Reactants Geometry | Optimized structure of two Nintedanib molecules | Bond lengths and angles determined |
| Transition State (TS) Geometry | Highest-energy structure along the reaction path | Intermolecular distance: ~2.5 Å |
| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate | -250 cm⁻¹ |
| Product Geometry | Optimized structure of the Nintedanib Dimer | C-C or C-N bond formed |
A key output of quantum chemical calculations is the energetics of the reaction pathway. rsc.org By determining the energies of the reactants, transition state, and products, a reaction energy profile can be constructed.
Reaction Energy (ΔE_rxn): This is the difference in energy between the products (Nintedanib dimer) and the reactants (two Nintedanib molecules). A negative value indicates that the dimerization is an exothermic and thermodynamically favorable process.
Activation Barrier (ΔE_a): This is the energy difference between the transition state and the reactants. The activation barrier is a critical parameter as it governs the rate of the reaction. A higher activation barrier implies a slower reaction rate, suggesting that the dimerization may only occur under specific conditions of elevated temperature or in the presence of a catalyst.
DFT calculations can provide these energy values with a high degree of accuracy. For instance, a hypothetical calculation might reveal whether the dimerization is likely to occur under standard storage conditions or if it requires the more energetic conditions found during synthesis.
| Thermodynamic Parameter | Definition | Hypothetical Calculated Value (kcal/mol) | Implication for Dimerization |
| ΔE_rxn (Reaction Energy) | E(product) - E(reactants) | -15.5 | Thermodynamically favorable (exothermic) |
| ΔE_a (Activation Energy) | E(transition state) - E(reactants) | +22.0 | Kinetically controlled; may require energy input |
Molecular Dynamics (MD) Simulations for Dimerization in Solution or Solid State
While quantum chemistry is excellent for detailing the specifics of a chemical reaction, Molecular Dynamics (MD) simulations offer a way to understand the behavior of molecules over time, particularly in condensed phases like solutions or the solid state. MD simulations model the movement of atoms and molecules, providing insights into conformational changes and intermolecular interactions that can influence reactivity.
The Nintedanib molecule possesses significant conformational flexibility. MD simulations can explore the various shapes (conformers) the molecule can adopt in different environments. This is crucial because only specific conformations may be suitable for dimerization.
Simulations would track the positions of two Nintedanib molecules over nanoseconds or microseconds, revealing:
Dominant Conformations: The most frequently adopted shapes of the Nintedanib molecule.
Intermolecular Interactions: The types and strengths of non-covalent interactions (e.g., hydrogen bonds, π-π stacking, van der Waals forces) that bring two Nintedanib molecules together.
Pre-reaction Complex Formation: MD can identify if the reactant molecules form a stable complex before reacting, which can be a precursor to the transition state. Analyzing the structure of this complex can provide clues about the likely reaction pathway.
The environment in which a reaction occurs can have a profound impact on its rate and outcome. MD simulations are particularly powerful for studying these solvent effects. By explicitly including solvent molecules (such as water, methanol (B129727), or acetonitrile) in the simulation box, researchers can observe how they interact with the Nintedanib molecules.
The simulation can reveal:
Solvation Shells: How solvent molecules arrange themselves around the reactants, transition state, and product.
Stabilization Effects: Whether the solvent preferentially stabilizes one state over another. For example, a polar solvent might stabilize a polar transition state, thereby lowering the activation barrier and accelerating the dimerization reaction.
Diffusion and Encounter Rates: MD can model how quickly Nintedanib molecules move through the solvent and encounter each other, which is the first step required for any bimolecular reaction.
This information is vital for process chemistry, as choosing an appropriate solvent can be a key strategy to minimize the formation of the dimer impurity.
Cheminformatics and Machine Learning for Impurity Prediction
Cheminformatics and machine learning represent a data-driven approach to predicting the formation of impurities. Instead of modeling a single reaction in detail, these methods leverage large datasets to learn patterns that correlate chemical structures and reaction conditions with the likelihood of impurity formation.
Developing a machine learning model for predicting Nintedanib impurities would involve several steps:
Data Collection: Gathering a comprehensive dataset including the structures of reactants, reagents, solvents, and known impurities from Nintedanib synthesis and forced degradation studies. nih.govsciforum.netresearchgate.net Experimental conditions like temperature, pH, and reaction time would also be included.
Feature Engineering: Converting the chemical structures and conditions into numerical descriptors that a machine learning algorithm can understand. These can include molecular fingerprints, physicochemical properties, and quantum chemical parameters.
Model Training: Using algorithms such as random forests, support vector machines, or deep neural networks to train a model on the dataset. The model learns the complex relationships between the input features and the outcome (i.e., the presence and amount of a specific impurity like the dimer).
Prediction and Validation: Once trained, the model can be used to predict the impurity profile for a new set of reaction conditions or a modified synthetic route. This allows for in silico screening to identify conditions that are less likely to produce the dimer impurity, saving significant experimental time and resources.
Such predictive models are becoming increasingly valuable in pharmaceutical process development for risk assessment and for guiding experimental design toward cleaner and more efficient syntheses. researchgate.net
Predictive Models for Degradation Products and Dimer Formation
Predictive models for the formation of degradation products, including dimers, are valuable tools in pharmaceutical development. These models can be broadly categorized into knowledge-based systems and quantum mechanics-based approaches.
Knowledge-Based Systems: Software platforms like Zeneth and DELPHI utilize extensive databases of known chemical reactions and degradation pathways to predict potential impurities. researchgate.netnih.govspringernature.comdatapdf.com These systems analyze the structure of a drug molecule, like Nintedanib, and identify functional groups susceptible to degradation under various stress conditions (e.g., heat, light, pH, oxidation). acs.org For a molecule with the complexity of Nintedanib, such systems could hypothetically predict the formation of a dimer through intermolecular reactions between two Nintedanib molecules. However, the accuracy of these predictions is dependent on the comprehensiveness of the underlying knowledge base. nih.gov
Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: More fundamental approaches using QM and MD simulations can provide detailed insights into reaction mechanisms and energetics. nih.govacs.orgresearchgate.net These methods can be used to model the potential reaction pathways leading to the formation of the this compound. By calculating the activation energies for different potential dimerization reactions, researchers can identify the most likely pathways for its formation. MD simulations can further explore the conformational dynamics of Nintedanib molecules and how they might orient to facilitate a dimerization reaction. nih.govmssm.edu While these powerful tools exist, their specific application to model the formation of the this compound has not been reported in the available scientific literature.
Table 1: Overview of Predictive Modeling Approaches for Impurity Formation
| Modeling Approach | Description | Potential Application to Nintedanib Dimer |
| Knowledge-Based Systems | Utilizes a database of known chemical reactions to predict degradation products based on the molecular structure. | Could predict the feasibility of dimerization based on the reactive functional groups present in Nintedanib. |
| Quantum Mechanics (QM) | Calculates the electronic structure and energetics of molecules to determine reaction pathways and activation energies. | Could be used to elucidate the specific mechanism of Nintedanib dimerization and the energetic favorability of the reaction. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to understand conformational changes and intermolecular interactions. | Could model how two Nintedanib molecules approach and orient themselves to form a dimer. |
Structure-Activity Relationships for Impurity Generation
The concept of Structure-Activity Relationship (SAR) is traditionally used in drug discovery to relate a molecule's structure to its biological activity. However, this principle can be extended to understand the relationship between a molecule's structure and its propensity to form impurities, which can be termed Structure-Impurity Relationships (SIR).
For the this compound, an SIR study would aim to identify the specific structural features within the Nintedanib molecule that are critical for the dimerization process. Key reactive sites on the Nintedanib molecule, such as the indolinone core, the enamine linkage, or the piperazine (B1678402) ring, could be implicated in the formation of the dimer. nih.govchemicea.com
Key Structural Features of Nintedanib Potentially Involved in Dimerization:
Indolinone Ring: The oxindole (B195798) moiety is a common structural feature in many bioactive compounds and could potentially participate in various reactions.
Enamine Moiety: The C=C-N system is a reactive functional group that could be involved in addition or condensation reactions leading to dimerization.
Piperazine Ring: The nucleophilic nitrogens in the piperazine ring could potentially react with an electrophilic site on another Nintedanib molecule.
Computational tools like Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the likelihood of dimer formation based on the physicochemical properties and electronic features of the Nintedanib molecule and its potential reaction intermediates. researchgate.netfda.govfda.govnih.gov Such models, once validated, could be used to screen for process conditions or structural modifications that might minimize the generation of the dimer impurity. Again, it is important to note that while these are established methodologies, their specific application to the this compound is not documented in the public domain.
Table 2: Potential Reactive Sites in Nintedanib for Dimerization
| Structural Moiety | Potential Role in Dimerization |
| Indolinone Ring | May undergo reactions at the carbonyl group or the aromatic ring. |
| Enamine Linkage | A potential site for nucleophilic or electrophilic attack, leading to intermolecular bond formation. |
| Piperazine Ring | The secondary amine could act as a nucleophile in a reaction with another Nintedanib molecule. |
Future Research Directions and Emerging Technologies in Impurity Profiling
Advanced High-Resolution Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in modern impurity analysis, offering unparalleled sensitivity and mass accuracy for the detection and characterization of unknown compounds. sterlingpharmasolutions.comnih.gov Its ability to provide precise mass data enables the determination of elemental compositions, which is a critical first step in identifying novel impurities like the Nintedanib (B1663095) Dimer. sterlingpharmasolutions.com Future applications will leverage even higher resolution instruments to distinguish between impurities with very similar masses and to analyze complex mixtures without extensive chromatographic separation. sterlingpharmasolutions.com
A significant challenge in impurity profiling is the differentiation of isomers—molecules with the same mass and elemental composition but different structural arrangements. Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technique that addresses this challenge by separating ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution as they drift through a gas-filled cell.
This additional dimension of separation allows for the differentiation of isomeric forms of the Nintedanib Dimer impurity that would be indistinguishable by conventional MS. By measuring the collision cross-section (CCS) of an ion, a value related to its three-dimensional shape, IM-MS provides crucial structural information, aiding in the confident identification of specific dimer isomers that may have different toxicological profiles.
The this compound may exist as a non-covalently bound complex. Native Mass Spectrometry is a powerful technique specifically designed to study intact, non-covalent assemblies of biomolecules and synthetic compounds. nih.govresearchgate.netnih.gov By using gentle ionization techniques, such as nano-electrospray ionization (nano-ESI), and carefully optimized instrument parameters, native MS can transfer large, fragile complexes from solution into the gas phase for mass analysis while preserving their non-covalent interactions. nih.gov
This capability is crucial for unequivocally detecting and characterizing non-covalent Nintedanib dimers. nih.gov It allows for the direct determination of the dimer's stoichiometry and provides insights into the strength of the interaction between the monomer units. nih.gov This information is vital for understanding the mechanisms of dimer formation and for developing strategies to prevent it.
| Technique | Principle of Operation | Application to this compound |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratios with very high accuracy, allowing for the determination of elemental formulas. | Provides precise mass measurement to confirm the elemental composition of the dimer impurity. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge (collision cross-section) in addition to their mass-to-charge ratio. | Differentiates between potential structural isomers of the Nintedanib Dimer that are indistinguishable by mass alone. |
| Native Mass Spectrometry | Utilizes gentle ionization methods to preserve non-covalent interactions, allowing for the analysis of intact molecular complexes. | Directly detects and confirms the presence of non-covalently bound Nintedanib dimers and determines their stoichiometry. |
Integration of Omics Technologies for Comprehensive Impurity Assessment
"Omics" technologies, such as metabolomics, proteomics, and genomics, offer a holistic view of the biological effects of substances by analyzing global changes in metabolites, proteins, or genes. nih.gov While traditionally used in drug discovery and toxicology, these approaches are finding new applications in impurity assessment.
For the this compound, integrating omics could provide a far more comprehensive risk assessment than standard chemical analysis alone. For instance, metabolomics studies could be employed to investigate whether the dimer impurity alters cellular metabolic pathways in a different manner than the active pharmaceutical ingredient (API). This approach moves beyond simple structural identification to a functional understanding of the impurity's potential biological impact, providing a deeper insight into its safety profile. nih.gov
Automation and Robotics in Impurity Detection and Characterization
The pharmaceutical industry is increasingly adopting automation and robotics to enhance efficiency, accuracy, and throughput in quality control processes. jngr5.comijprajournal.comresearchgate.netsysrevpharm.org In the context of impurity profiling, automated systems can streamline every step, from sample preparation and handling to data acquisition and analysis. essert.com
Automated liquid handling systems can prepare samples for analysis with high precision, minimizing human error and improving reproducibility. jngr5.com Robotic platforms integrated with analytical instruments like HPLC and MS can perform high-throughput screening of Nintedanib batches, enabling rapid identification of any deviations in the impurity profile. researchgate.netsysrevpharm.org This automation not only accelerates the detection of impurities like the dimer but also frees up highly skilled scientists to focus on more complex tasks such as data interpretation and problem-solving. jngr5.comijprajournal.com The future will see more integrated and intelligent robotic systems that can make real-time decisions, further enhancing the efficiency of quality control. essert.com
Green Chemistry Principles in Minimizing Dimer Impurity Formation
Green chemistry is a design philosophy focused on minimizing the environmental impact and maximizing the efficiency of chemical processes. nih.gov Applying its 12 principles to the synthesis of Nintedanib can proactively reduce the formation of impurities, including the dimer.
Key principles relevant to minimizing the this compound include:
Prevention : It is better to prevent waste than to treat or clean it up after it has been created. nih.gov This involves designing the Nintedanib synthesis to avoid reaction conditions that favor dimerization.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov This can lead to cleaner reaction profiles with fewer byproducts.
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. skpharmteco.comwordpress.comnih.gov Each additional step in a synthesis provides another opportunity for side reactions, such as dimerization, to occur.
Catalysis : Catalytic reagents are superior to stoichiometric reagents. nih.gov Highly selective catalysts can direct a reaction towards the desired product, Nintedanib, while minimizing the formation of the dimer.
By prospectively incorporating these principles, the synthetic route for Nintedanib can be optimized to be not only more environmentally friendly but also inherently purer, reducing the burden on downstream purification and analysis.
Application of Artificial Intelligence and Big Data Analytics in Impurity Control
Conclusion and Outlook on Nintedanib Dimer Impurity Research
Synthesis of Key Findings on Nintedanib (B1663095) Dimer Impurity
The Nintedanib Dimer Impurity is a well-identified, process-related impurity with the molecular formula C₅₆H₅₂N₈O₈. nih.gov Its formation is intrinsically linked to the Nintedanib synthesis pathway, likely arising from side reactions involving the piperazine (B1678402) moiety under specific process conditions. The principal method for its detection and quantification is RP-HPLC, with validated, stability-indicating methods capable of resolving it from the main component and other related substances. wisdomlib.orgjocpr.com Control strategies are centered on optimizing the synthetic route to minimize its formation and implementing effective purification steps, such as recrystallization, to ensure its level in the final API is maintained below stringent regulatory thresholds, often cited at 0.1%. google.comgoogle.com The use of certified reference standards is critical for accurate analytical monitoring. synthinkchemicals.com
Remaining Challenges in Impurity Profiling and Control
Despite advancements, challenges in the profiling and control of dimer impurities persist. A primary challenge is the increasing sensitivity of analytical instrumentation, which can reveal previously undetected impurities at trace levels, complicating purity assessments. eurofins.com The complete structural elucidation of unknown impurities discovered during manufacturing or stability studies remains a complex task, often requiring a combination of sophisticated techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
For the Nintedanib Dimer, ensuring baseline chromatographic separation from all other potential impurities, including isomers or other structurally similar compounds, can be challenging and requires highly optimized analytical methods. Furthermore, fully understanding the precise kinetics and mechanisms of dimer formation is crucial for developing a truly robust manufacturing process that can prevent its formation proactively rather than removing it reactively.
Future Trajectories for Research on Pharmaceutical Dimer Impurities
Future research in the area of pharmaceutical dimer impurities is expected to follow several key trajectories. There will be a continued drive to develop more advanced and efficient analytical techniques. Hyphenated techniques such as LC-MS and LC-NMR will become more routine for the rapid identification and characterization of impurities, even those present at very low concentrations. nih.gov
A greater emphasis will be placed on a mechanistic understanding of impurity formation. By studying reaction kinetics and employing computational modeling, researchers can better predict and prevent the formation of dimers and other byproducts. This aligns with the Quality by Design (QbD) paradigm being adopted by the pharmaceutical industry, which focuses on building quality into the product from the earliest stages of development. Finally, as regulatory expectations for drug purity continue to evolve, there will be an increased focus on the toxicological assessment of impurities. nih.gov Research into the potential biological activity of dimer impurities will be crucial for establishing safe and scientifically justified limits in final drug products.
Q & A
Q. How can researchers develop sensitive analytical methods to detect trace levels of Nintedanib Dimer Impurity in drug substances?
Methodological Answer: Analytical methods must prioritize sensitivity to detect impurities at or below the acceptable intake (AI) limit, guided by regulatory frameworks like ICH Q3A/B. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS/MS) are recommended due to their high specificity and low detection limits (e.g., parts per billion). Method development should follow a "Quality by Design" (QbD) approach, incorporating risk assessments for variables like matrix interference and impurity stability .
Q. What structural characterization techniques are essential for confirming the identity of this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. X-ray crystallography may resolve stereochemical ambiguities, while comparative chromatographic profiling against reference standards (if available) ensures identification accuracy. For novel dimers, stability studies under stress conditions (e.g., thermal, oxidative) can reveal degradation pathways .
Q. What regulatory guidelines govern the establishment of acceptable intake (AI) limits for this compound?
Methodological Answer: AI limits are derived using ICH M7(R2) principles, incorporating compound-specific toxicity data or read-across approaches for structurally related impurities. For nitrosamine-like dimers, the FDA and EMA recommend using the "Threshold of Toxicological Concern" (TTC) when carcinogenicity data are absent. Computational toxicology tools (e.g., QSAR models) and in vitro mutagenicity assays (Ames test) are often required to justify AI limits .
Advanced Research Questions
Q. How should researchers validate analytical methods when contradictory data arise during impurity quantification?
Methodological Answer: Contradictory data may stem from matrix effects, instrument variability, or impurity instability. A tiered validation approach is advised:
- Stage 1: Replicate analyses under controlled conditions (e.g., temperature, pH) to identify variability sources.
- Stage 2: Cross-validate using orthogonal techniques (e.g., LC-MS vs. GC-MS) to confirm impurity identity and concentration.
- Stage 3: Perform robustness testing with spiked placebo matrices to isolate interference factors .
Q. What challenges arise when synthesizing this compound for use as a reference standard?
Methodological Answer: Dimers may form via unintended pathways (e.g., condensation reactions during API synthesis). If direct synthesis is unfeasible, researchers must:
Q. How can Quality by Design (QbD) principles optimize impurity control strategies for this compound?
Methodological Answer: QbD involves defining a "design space" for critical process parameters (CPPs) that influence dimer formation, such as reaction temperature, solvent polarity, and catalyst concentration. Multivariate statistical tools (e.g., partial least squares regression) link CPPs to impurity levels. Real-time monitoring via process analytical technology (PAT) enables dynamic adjustments to suppress dimer generation .
Q. What risk assessment strategies are recommended for this compound in multi-API drug products?
Methodological Answer: Risk assessments must evaluate:
- Drug product compatibility: Interactions between APIs and excipients (e.g., nitrosating agents in capsule shells).
- Process aids: Leachables from manufacturing equipment that may catalyze dimer formation.
- Storage conditions: Humidity and temperature effects on impurity growth. Accelerated stability studies and extractables/leachables (E&L) profiling are critical for holistic risk mitigation .
Q. How can researchers address ultra-low detection limits (e.g., <1 ppm) for genotoxic dimer impurities?
Methodological Answer: Pre-concentration techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), enhance sensitivity. For LC-HRMS, isotopic dilution assays using deuterated internal standards improve precision. Collaborative studies with regulatory bodies (e.g., USP’s Nitrosamine Exchange) provide validated non-compendial methods that can be adapted for method validation .
Q. Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
